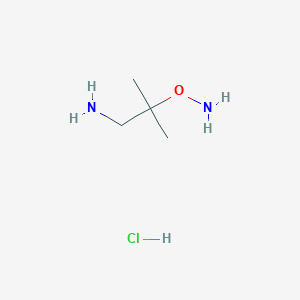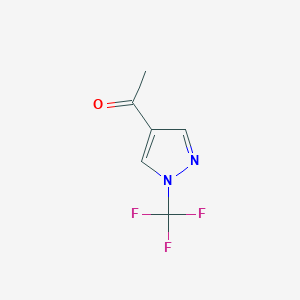
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is a heterocyclic organic compound with the molecular formula C9H10N2O3. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of a nitro group at the 6-position and a methyl group at the 3-position of the benzoxazine ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-nitrophenol with 3-methyl-2-aminopropanol under acidic conditions to form the desired benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Reduction: 3,4-dihydro-3-methyl-6-amino-2H-1,4-benzoxazine.
Oxidation: Corresponding oxides or nitroso derivatives.
Substitution: Various substituted benzoxazines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
- 2H-1,4-Benzoxazine, 3,4-dihydro-6-nitro-
- 2H-1,4-Benzoxazine, 3,4-dihydro-3,6-dimethyl-
Uniqueness
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
3-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H10N2O3/c1-6-5-14-9-3-2-7(11(12)13)4-8(9)10-6/h2-4,6,10H,5H2,1H3 |
Clave InChI |
MDNIRHKWCSLVGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)


![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)


